molecular formula C8H14O3 B2618796 6-Methyl-2-oxoheptanoic acid CAS No. 76390-95-9

6-Methyl-2-oxoheptanoic acid

Cat. No. B2618796
CAS RN: 76390-95-9
M. Wt: 158.197
InChI Key: UKFYEQPRZKSNON-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Methyl-2-oxoheptanoic acid is represented by the formula C8H14O3 . The InChI code for this compound is 1S/C8H14O3/c1-6(2)4-3-5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) .


Physical And Chemical Properties Analysis

6-Methyl-2-oxoheptanoic acid is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Oxidation and Synthesis Processes

6-Methyl-2-oxoheptanoic acid and related compounds have been extensively studied in the context of oxidation and synthesis processes. For instance, Atlamsani et al. (1993) explored the oxidation of 2-methylcyclohexanone by dioxygen, which yields 6-oxoheptanoic acid, demonstrating the potential of this compound in oxidative reactions (Atlamsani, Brégeault, & Ziyad, 1993). Similarly, Ballini and Petrini (1984) discussed the synthesis of Methyl 7-Oxoheptanoate, a compound closely related to 6-methyl-2-oxoheptanoic acid, used for preparing key intermediates in prostaglandin synthesis (Ballini & Petrini, 1984).

Catalysis and Reaction Mechanisms

Research on 6-methyl-2-oxoheptanoic acid has also focused on its role in catalysis and reaction mechanisms. Chattopadhyay, Banerjee, and Sarma (1979) investigated the use of 5-oxoheptanoic acid, a related compound, as a precursor in various synthesis processes, highlighting the versatility of these types of compounds in chemical synthesis (Chattopadhyay, Banerjee, & Sarma, 1979). Kanawati et al. (2007) characterized monocarboxylic acids like 6-oxoheptanoic acid using mass spectrometry, providing insight into their fragmentation behaviors and reaction pathways (Kanawati et al., 2007).

Derivative Formation and Applications

The formation of derivatives from 6-methyl-2-oxoheptanoic acid and its analogs has been a significant area of study. For example, Cubbon and Hewlett (1968) prepared α-oxo-hydroperoxides from 2-methylcyclohexanone, which upon decomposition yielded 6-oxoheptanoic acid, demonstrating the compound's potential in producing functional derivatives (Cubbon & Hewlett, 1968). Penning and Christoffers (2012) explored the preparation of hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a scaffold in combinatorial chemistry, showcasing the application of 6-methyl-2-oxoheptanoic acid in diverse synthetic pathways (Penning & Christoffers, 2012).

Safety and Hazards

The safety information for 6-Methyl-2-oxoheptanoic acid indicates that it is classified under GHS05 and GHS07 . The hazard statements include H315, H318, and H335 . The signal word for this compound is "Danger" .

properties

IUPAC Name

6-methyl-2-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(2)4-3-5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFYEQPRZKSNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-oxoheptanoic acid

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